N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide is a chemical compound belonging to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring fused to a sulfonamide group, and a chloro and methoxy substituent on the benzene ring. Due to its distinctive chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide has been studied for its potential antibacterial and antifungal properties. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antimicrobial agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs. Its sulfonamide group is known to interact with biological targets, making it useful in the development of therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for applications requiring robust chemical properties.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to bind to enzymes and receptors, inhibiting their activity. This interaction disrupts biological processes, leading to the desired therapeutic or antimicrobial effects.
Molecular Targets and Pathways:
Enzymes: Inhibition of bacterial enzymes involved in cell wall synthesis.
Receptors: Binding to receptors involved in signal transduction pathways.
Comparison with Similar Compounds
Benzothiazole derivatives: Other compounds with similar structures, such as benzothiazole itself and its derivatives.
Sulfonamide drugs: Medications like sulfamethoxazole and sulfisoxazole, which also contain sulfonamide groups.
Uniqueness: N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide stands out due to its specific combination of functional groups and substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S2/c1-20-12-8-9(6-7-10(12)15)22(18,19)17-14-16-11-4-2-3-5-13(11)21-14/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWTWTZMFDPPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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